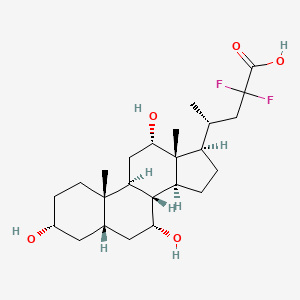

TGR5 agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H38F2O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 |

InChI Key |

BAAUSBFPCCBIKT-FHAGEWQDSA-N |

Isomeric SMILES |

C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TGR5 Agonist-Mediated cAMP Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Its activation initiates a critical signaling cascade via the Gαs protein subunit, leading to the production of cyclic adenosine monophosphate (cAMP). This guide provides a detailed examination of the TGR5-cAMP activation pathway, with a special focus on representative synthetic agonists often designated as "compound 4" in literature. It offers a compilation of quantitative data for various TGR5 agonists, detailed experimental protocols for assessing receptor activation and downstream signaling, and visual diagrams of the core molecular pathways and workflows to support research and development efforts in this field.

Introduction to TGR5

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] It is activated by endogenous bile acids, with lithocholic acid (LCA) being the most potent natural agonist.[3][4] TGR5 is expressed in a wide variety of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells like macrophages.[3] This widespread expression underscores its diverse physiological roles, from regulating energy expenditure and glucose homeostasis to modulating inflammatory responses. Upon agonist binding, TGR5 primarily couples to the stimulatory G protein alpha subunit (Gαs), triggering a cascade of intracellular events that are central to its therapeutic effects.

The TGR5-cAMP Signaling Pathway

The canonical signaling pathway initiated by TGR5 activation is mediated through the production of the second messenger, cyclic adenosine monophosphate (cAMP). This pathway is a cornerstone of TGR5's function and a primary endpoint for assessing agonist activity.

The sequence of events is as follows:

-

Agonist Binding: A TGR5 agonist, such as a bile acid or a synthetic compound, binds to the receptor's orthosteric site.

-

Gαs Protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein. The Gαs subunit releases GDP and binds GTP.

-

Adenylyl Cyclase (AC) Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP, leading to an increase in intracellular cAMP concentration.

-

Downstream Effector Activation: Elevated cAMP levels activate two main downstream effector proteins:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream targets.

-

Exchange Protein Directly Activated by cAMP (Epac): In some cell types, cAMP can also directly activate Epac, a guanine nucleotide exchange factor involved in various cellular processes.

-

-

CREB Phosphorylation and Gene Transcription: A key substrate of PKA is the cAMP Response Element-Binding Protein (CREB). PKA-mediated phosphorylation of CREB at the Serine-133 residue enables it to recruit transcriptional coactivators and bind to cAMP Response Elements (CREs) in the promoters of target genes, thereby modulating their expression. This transcriptional regulation is responsible for many of the physiological outcomes of TGR5 activation, such as the increased expression of glucagon-like peptide-1 (GLP-1).

TGR5 Agonist 4: A Designation for Novel Compounds

The term "this compound" does not refer to a single, universally recognized molecule. Instead, it is a common designation used in scientific literature to identify a specific compound within a novel synthesized series. Below are examples of compounds referred to as "compound 4" that demonstrate agonist activity at the TGR5 receptor.

-

Avicholic Acid (Compound 4): In a study exploring bile acid derivatives, avicholic acid was designated as compound 4. It was identified as a weak but selective TGR5 modulator with no activity at the farnesoid X receptor (FXR).

-

Compound 4b: A study focused on developing ligands with a tetramethylnaphthalene skeleton identified compound 4b (N-(2-chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide) as a potent and selective TGR5 agonist.

-

Compound 4d: Research into 2-thio-imidazole derivatives identified compound 4d as a novel TGR5 agonist that, when combined with the DPP-4 inhibitor Sitagliptin, effectively promoted GLP-1 secretion and lowered glucose in animal models.

-

Isoxazole Compound 4: Through high-throughput screening, an isoxazole derivative (compound 3) was identified as a TGR5 agonist. Subsequent optimization of its amide phenyl ring led to compound 4, which showed improved potency.

For the purposes of this guide, we will present quantitative data for these and other key TGR5 agonists to allow for effective comparison.

Data Presentation: Quantitative Agonist Activity

The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for inducing a response, most commonly cAMP production or a downstream reporter gene.

| Compound Name / Designation | Compound Type | Assay System | Potency (EC₅₀ / IC₅₀) | Reference |

| Lithocholic Acid (LCA) | Endogenous Bile Acid | cAMP Production (hTGR5) | 0.53 µM | |

| INT-777 | Semi-synthetic Bile Acid | cAMP Production (mTGR5) | 24.7 nM | |

| Avicholic Acid (Compound 4) | Natural Bile Acid Derivative | HTRF cAMP (hTGR5) | 31.6 µM | |

| Compound 4b | Synthetic (TMN Skeleton) | TGR5 Agonist Assay | 8.4 nM (IC₅₀) | |

| Compound 18 | Synthetic (Non-Bile Acid) | cAMP Production (mTGR5) | 24.7 nM | |

| SB-756050 | Synthetic (Sulfonamide) | TGR5 Activation | 1.3 µM | |

| Isoxazole Compound 4 | Synthetic (Isoxazole) | U2-OS Cell Assay | pEC₅₀ = 6.8 |

Note: EC₅₀/IC₅₀ values can vary depending on the specific cell line, receptor species (human vs. mouse), and assay format used.

Experimental Protocols

Accurate assessment of TGR5 agonism requires robust and reproducible experimental methods. The following sections detail common protocols used in the field.

Cell Culture for TGR5-Expressing Lines

Many TGR5 studies utilize cell lines that either endogenously express the receptor or are engineered to do so.

-

Cell Lines:

-

HEK-293 or CHO-K1: These lines are often used for stable or transient transfection with human or mouse TGR5 constructs as they have low endogenous receptor expression.

-

NCI-H716 and STC-1: These are human and mouse enteroendocrine cell lines, respectively, that endogenously express TGR5 and are used to study GLP-1 secretion.

-

-

General Culture Protocol:

-

Maintain cells in the recommended growth medium (e.g., DMEM or Ham's F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days or upon reaching 80-90% confluency using trypsin-EDTA.

-

For transfected cells, maintain selection pressure by including the appropriate antibiotic (e.g., G418, Puromycin) in the culture medium.

-

cAMP Measurement via HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used method for quantifying intracellular cAMP due to its high sensitivity and suitability for high-throughput screening.

-

Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP monoclonal antibody. High cellular cAMP levels result in a low HTRF signal (decreased FRET).

-

Protocol:

-

Cell Preparation: Harvest TGR5-expressing cells and resuspend them in a suitable assay buffer (e.g., PBS) often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Plating: Dispense the cell suspension into a low-volume 384-well white plate.

-

Compound Addition: Add serial dilutions of the test agonist (e.g., this compound) to the wells. Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a negative (vehicle) control.

-

Stimulation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Reading: Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

-

Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results against the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

-

Western Blot for Phospho-CREB (Ser133)

To confirm that the TGR5-cAMP pathway is active downstream of the receptor, researchers can measure the phosphorylation of key signaling nodes like CREB.

-

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A primary antibody specific to CREB phosphorylated at Serine 133 is used to measure the activation state of the protein. A separate blot for total CREB is used for normalization.

-

Protocol:

-

Cell Treatment & Lysis: Plate TGR5-expressing cells and grow to ~80% confluency. Starve cells of serum for several hours, then treat with the TGR5 agonist for a specified time (e.g., 15-30 minutes).

-

Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against Phospho-CREB (Ser133) diluted in blocking buffer (e.g., 1:1000 dilution).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total CREB to serve as a loading control.

-

Conclusion and Future Directions

The TGR5 receptor is a validated and highly promising target for therapeutic intervention in metabolic and inflammatory diseases. Its direct coupling to the adenylyl cyclase-cAMP pathway provides a clear and quantifiable mechanism of action for novel agonists. While the designation "this compound" can be ambiguous, the specific compounds identified under this label in various studies demonstrate the chemical diversity and high potency achievable for synthetic TGR5 modulators. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and characterize new TGR5 agonists, assess their downstream signaling effects, and advance the development of next-generation therapeutics targeting this important receptor. Future research will likely focus on developing gut-restricted or biased agonists to maximize therapeutic efficacy while minimizing potential side effects associated with systemic TGR5 activation.

References

- 1. Activation of TGR5 Increases Urine Concentration by Inducing AQP2 and AQP3 Expression in Renal Medullary Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 3. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

A Technical Guide to TGR5 Agonists in Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Takeda G-protein-coupled receptor 5 (TGR5) as a therapeutic target for type 2 diabetes. Since "TGR5 agonist 4" does not correspond to a specific publicly disclosed compound, this document will focus on the broader class of TGR5 agonists, using well-documented examples from preclinical research to illustrate their mechanism of action, pharmacological profiles, and the experimental methodologies used for their evaluation.

Introduction: TGR5 as a Target for Type 2 Diabetes

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids.[1] Its role extends beyond bile acid homeostasis to the regulation of energy and glucose metabolism.[2][3] TGR5 is expressed in various tissues, including enteroendocrine L-cells of the intestine, gallbladder, macrophages, and brown adipose tissue.[4][5] Its activation has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with established anti-diabetic effects, making TGR5 an attractive target for the treatment of type 2 diabetes and other metabolic diseases.

Mechanism of Action: The TGR5 Signaling Pathway

Upon binding to an agonist, TGR5 couples to the Gαs protein, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

In intestinal enteroendocrine L-cells, this signaling pathway culminates in the secretion of GLP-1. GLP-1, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon release, slows gastric emptying, and promotes satiety. TGR5 activation also enhances energy expenditure, contributing to its beneficial metabolic profile.

Data Presentation: TGR5 Agonists in Preclinical Models

A variety of natural and synthetic TGR5 agonists have been identified and characterized. Their potency and efficacy vary, providing a range of tools for researchers.

Table 1: In Vitro Potency of Selected TGR5 Agonists

This table summarizes the half-maximal effective concentration (EC₅₀) for various TGR5 agonists from in vitro assays, typically measuring cAMP production or reporter gene activation in cell lines overexpressing the receptor.

| Compound Name | Compound Type | Assay Type | Cell Line | Species | EC₅₀ | Reference(s) |

| INT-777 | Semi-synthetic | CRE-Luciferase | CHO | Human | 0.82 µM | |

| cAMP Production | STC-1 | Mouse | > 100 µM | |||

| Compound 31d/6g | Synthetic (Imidazole) | Luciferase | CHO-K1 | Human | 57 pM | |

| Luciferase | CHO-K1 | Mouse | 62 pM | |||

| WB403 | Synthetic | CRE-Luciferase | HEK293T | Human | 5.5 µM | |

| Betulinic Acid | Natural Triterpenoid | - | - | Human | 1.04 µM | |

| Oleanolic Acid | Natural Triterpenoid | GLP-1 Secretion | STC-1 | Mouse | - | |

| Compound 18 | Synthetic | cAMP Production | STC-1 | Mouse | 580 nM | |

| cAMP Production | NCI-H716 | Human | 3096 nM |

Note: EC₅₀ values can vary significantly based on the assay system and cell line used.

Table 2: In Vivo Efficacy of Selected TGR5 Agonists in Diabetic Models

This table presents data from in vivo studies, primarily focusing on the oral glucose tolerance test (OGTT) in diet-induced obese (DIO) or other diabetic mouse models.

| Compound Name | Animal Model | Dose | Key Findings | Reference(s) |

| INT-777 | DIO Mice | 30 mg/kg/day (diet) | Robustly improved glucose tolerance and glucose-stimulated insulin secretion. | |

| Compound 6g | DIO C57 Mice | 7.9 mg/kg (ED₅₀) | Potent glucose-lowering effects during an OGTT. | |

| WB403 | db/db Mice, HFD/STZ Mice | - | Significantly improved glucose tolerance; decreased fasting and postprandial blood glucose. | |

| Phytoconstituent (Flavanone) | - | 10-30 mg/kg | 128-275% increase in plasma GLP-1 levels. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in TGR5 agonist evaluation.

In Vitro Assays

This assay is commonly used for primary screening and determining agonist potency. It relies on a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE).

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter vector.

-

Plating: Transfected cells are seeded into 96-well plates and incubated.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., TGR5 agonist) and incubated for a defined period (typically 4-6 hours). A known agonist like Lithocholic Acid (LCA) is used as a positive control.

-

Lysis and Luminescence Reading: A luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

-

Data Analysis: The luminescence, proportional to reporter gene activation, is measured using a luminometer. EC₅₀ values are calculated from the dose-response curve.

This functional assay measures the direct effect of TGR5 agonists on GLP-1 release from enteroendocrine cells.

-

Cell Culture: Murine GLUTag or STC-1 cells, or human NCI-H716 cells, which endogenously express TGR5, are cultured in Matrigel-coated 24-well plates.

-

Incubation: Cells are washed and incubated with a standard saline solution containing the test agonist for a set period (e.g., 2 hours). The medium should contain a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Supernatant Collection: The cell culture medium (supernatant) is collected.

-

Cell Lysis: The remaining cells are lysed to measure the intracellular GLP-1 content.

-

Quantification: GLP-1 concentrations in the supernatant and cell lysate are quantified using a commercial ELISA kit.

-

Data Normalization: Secreted GLP-1 is often expressed as a percentage of the total cellular GLP-1 content (supernatant + lysate).

In Vivo Assays

The OGTT is a gold-standard in vivo assay to assess glucose homeostasis and the efficacy of anti-diabetic compounds.

-

Animal Model: Diet-induced obese (e.g., C57BL/6J mice on a high-fat diet) or genetic models of diabetes (e.g., db/db mice) are commonly used.

-

Fasting: Mice are fasted overnight (typically 6-16 hours) with free access to water.

-

Baseline Measurement (t=0): A baseline blood sample is collected (e.g., via tail snip) to measure fasting blood glucose levels.

-

Compound Administration: The TGR5 agonist or vehicle control is administered via oral gavage at a predetermined time before the glucose challenge.

-

Glucose Challenge: A bolus of glucose solution (typically 1-2 g/kg body weight) is administered via oral gavage.

-

Blood Sampling: Blood glucose is measured from tail blood at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.

Challenges and Future Directions

While TGR5 agonists hold significant therapeutic promise, their development has faced challenges. A primary concern is the on-target side effect of gallbladder filling, as TGR5 is highly expressed in the gallbladder epithelium and its activation can cause smooth muscle relaxation. This can potentially lead to cholestasis and gallstone formation.

Future research is focused on developing gut-restricted TGR5 agonists. The rationale is to activate TGR5 locally in the intestinal L-cells to stimulate GLP-1 secretion while minimizing systemic exposure and thereby avoiding adverse effects on the gallbladder. Balancing the need for sufficient local concentration to activate basolaterally located receptors with minimal systemic absorption remains a key challenge in medicinal chemistry.

Conclusion

TGR5 remains a compelling target for the development of novel therapeutics for type 2 diabetes. Its role in stimulating GLP-1 secretion and improving overall glucose homeostasis is well-established in preclinical models. The development of potent and selective TGR5 agonists, particularly those with a gut-restricted profile, could offer a promising new incretin-based strategy for managing type 2 diabetes. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working in this promising area.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

TGR5 Agonists: A Deep Dive into Their Therapeutic Potential for Obesity

A Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor TGR5, also known as Gpbar1, has emerged as a compelling therapeutic target for obesity and related metabolic disorders.[1][2][3] Its activation by specific agonists triggers a cascade of signaling events that favorably impact energy expenditure, glucose homeostasis, and inflammation, making it a focal point for drug discovery efforts. This technical guide provides an in-depth analysis of the core mechanisms, quantitative preclinical data, and key experimental protocols associated with the development of TGR5 agonists for the treatment of obesity.

Core Mechanism of Action: TGR5 Signaling

TGR5 is a membrane receptor activated by bile acids, which function as signaling molecules in addition to their role in lipid digestion.[4][5] Upon agonist binding, TGR5 couples to the Gαs subunit of the G protein, initiating a canonical signaling pathway that is central to its metabolic effects.

Activated Gαs stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors, in turn, modulate a variety of cellular processes that contribute to an anti-obesity phenotype.

Key Downstream Effects of TGR5 Activation:

-

Increased Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation upregulates the expression of type 2 iodothyronine deiodinase (D2). D2 converts the inactive thyroid hormone T4 to the active form T3, which in turn increases the expression of uncoupling protein 1 (UCP1). UCP1 dissipates the proton gradient in mitochondria, leading to heat production (thermogenesis) and increased energy expenditure.

-

Enhanced GLP-1 Secretion: TGR5 is expressed in intestinal enteroendocrine L-cells. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose metabolism and appetite. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety.

-

Anti-inflammatory Effects: In macrophages, TGR5 activation can suppress inflammatory signaling pathways, such as the NF-κB pathway. Given the role of chronic low-grade inflammation in obesity and insulin resistance, this anti-inflammatory action is a significant component of the therapeutic potential of TGR5 agonists.

Below is a diagram illustrating the primary TGR5 signaling pathway.

Figure 1: TGR5 Signaling Pathway.

Quantitative Data from Preclinical Studies

A number of synthetic and natural TGR5 agonists have been evaluated in preclinical models of obesity, primarily in diet-induced obese (DIO) mice. The following tables summarize key quantitative findings for some of the most well-characterized compounds.

Table 1: Effects of TGR5 Agonists on Body Weight and Fat Mass in DIO Mice

| Compound | Dosing Regimen | Study Duration | Body Weight Change | Fat Mass Reduction | Reference |

| INT-777 | 30 mg/kg/day | 8 weeks | ~15% decrease vs. vehicle | Significant reduction | |

| BAR501 | 15 mg/kg/day | 12 weeks | Prevents weight gain | Significant decrease | |

| Oleanolic Acid | 0.05% in diet | 16 weeks | Slows weight gain | Not specified | |

| Compound 18 | 60 mg/kg/day | 2 weeks | Significant weight loss | Not specified |

Table 2: Metabolic Effects of TGR5 Agonists in DIO Mice

| Compound | Dosing Regimen | Glucose Lowering (OGTT) | Plasma GLP-1 Levels | Energy Expenditure | Reference |

| INT-777 | 30 mg/kg/day, acute | Improved glucose tolerance | Significant increase | Increased | |

| BAR501 | 15 mg/kg/day | Improved insulin sensitivity | Not specified | Increased UCP1 expression | |

| Oleanolic Acid | 0.05% in diet | Antihyperglycemic activity | Stimulates secretion | Increased | |

| Compound 18 | 60 mg/kg, acute | Significant glucose lowering | Significant increase | Not specified |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize TGR5 agonists.

TGR5 Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate TGR5 and induce the production of its primary second messenger, cAMP.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Test compounds are serially diluted and added to the cells. A known TGR5 agonist (e.g., INT-777) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

-

Data Analysis: The results are typically expressed as a fold increase over the vehicle control or used to generate a dose-response curve to determine the EC50 of the test compound.

In Vitro GLP-1 Secretion Assay

This assay assesses the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.

Methodology:

-

Cell Culture: A murine enteroendocrine cell line, such as GLUTag or STC-1, or human NCI-H716 cells, are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 24- or 48-well plates and grown to a suitable density.

-

Compound Treatment: The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound. A positive control (e.g., a known TGR5 agonist or a cocktail of GLP-1 secretagogues) and a vehicle control are included.

-

Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: The supernatant is collected and a protease inhibitor cocktail, including a DPP-4 inhibitor, is added to prevent GLP-1 degradation.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: GLP-1 secretion is typically expressed as a fold increase over the vehicle control.

In Vivo Evaluation in Diet-Induced Obese (DIO) Mice

This is the standard preclinical model to evaluate the anti-obesity efficacy of TGR5 agonists.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and other metabolic dysfunctions.

-

Compound Administration: The TGR5 agonist is administered daily via an appropriate route (e.g., oral gavage). A vehicle control group is included.

-

Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).

-

Metabolic Phenotyping: At the end of the study, a comprehensive metabolic analysis is performed, which may include:

-

Body Composition: Measured by techniques such as DEXA or NMR to determine fat mass and lean mass.

-

Oral Glucose Tolerance Test (OGTT): To assess glucose homeostasis.

-

Plasma Analysis: Blood samples are collected to measure levels of glucose, insulin, lipids, and GLP-1. For accurate GLP-1 measurement, blood should be collected with a DPP-4 inhibitor.

-

Energy Expenditure: Measured using indirect calorimetry in metabolic cages.

-

Gene Expression Analysis: Tissues such as BAT, liver, and muscle are collected for analysis of key target genes (e.g., UCP1, D2) by qRT-PCR.

-

-

Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group for all measured parameters.

Below is a workflow diagram for the in vivo evaluation of a TGR5 agonist.

Figure 2: In Vivo Evaluation Workflow.

Clinical Landscape and Future Directions

While the preclinical data for TGR5 agonists are promising, clinical development has been challenging. Systemic activation of TGR5 has been associated with side effects such as gallbladder filling and pruritus. Current strategies are focused on developing gut-restricted agonists to localize the therapeutic effects to the intestine, thereby maximizing GLP-1 secretion while minimizing systemic side effects. Several TGR5 agonists have entered early-phase clinical trials for metabolic diseases, but none have yet reached the market.

The continued exploration of novel TGR5 agonists with improved tissue selectivity and safety profiles remains a key objective in the pursuit of new treatments for obesity and type 2 diabetes. The experimental frameworks outlined in this guide provide a robust foundation for the evaluation and advancement of these promising therapeutic candidates.

References

- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Properties of TGR5 Agonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the G-protein coupled bile acid receptor 1 (TGR5), also known as GPBAR1, and the anti-inflammatory mechanisms elicited by its agonists. It details the core signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to ascertain these properties.

Introduction: TGR5 as an Immunomodulatory Target

TGR5 is a cell membrane-bound receptor activated by bile acids, playing crucial roles in metabolic homeostasis, bile acid synthesis, and energy expenditure.[1][2] Beyond its metabolic functions, emerging evidence has firmly established TGR5 as a significant regulator of inflammatory responses.[1][3] Expressed in various immune cells, including monocytes, macrophages, and Kupffer cells, TGR5 activation presents a compelling therapeutic strategy for a range of inflammatory conditions.[1] TGR5 agonists, compounds that activate this receptor, have been shown to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling cascades. This guide synthesizes the current understanding of these anti-inflammatory effects, focusing on the underlying molecular pathways and the quantitative evidence supporting TGR5's potential as a drug target.

Core Anti-Inflammatory Signaling Pathways

Activation of TGR5 by an agonist initiates a cascade of intracellular events that converge to suppress inflammatory responses. The two primary, well-documented pathways involve the inhibition of NF-κB signaling and the NLRP3 inflammasome.

TGR5-Mediated Inhibition of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and mediators. TGR5 activation exerts a potent inhibitory effect on this pathway through a G-protein/cAMP-dependent mechanism.

Upon agonist binding, TGR5 couples with a Gαs protein, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn interferes with the NF-κB activation cascade. The key inhibitory steps include:

-

Prevention of IκBα Phosphorylation: TGR5 activation prevents the phosphorylation of IκBα, the inhibitory protein that sequesters the NF-κB p65 subunit in the cytoplasm.

-

Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, TGR5 activation effectively blocks the translocation of the active p65 subunit into the nucleus.

-

Suppression of NF-κB DNA Binding and Transcriptional Activity: Consequently, the binding of NF-κB to the promoters of pro-inflammatory genes is diminished, leading to reduced transcription of cytokines like TNF-α, IL-6, and MCP-1.

Some evidence also suggests a role for β-arrestin-2 in mediating the interaction between IκBα and the TGR5 signaling complex, further contributing to NF-κB suppression.

TGR5-Mediated Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated, drives the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. TGR5 activation serves as an endogenous brake on this pathway.

Similar to NF-κB inhibition, this effect is mediated via the TGR5-cAMP-PKA axis. Activation of PKA by cAMP directly or indirectly interferes with the assembly and activation of the NLRP3 inflammasome complex. This leads to:

-

Reduced Caspase-1 Cleavage: Inhibition of the NLRP3 complex prevents the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.

-

Decreased IL-1β and IL-18 Maturation: Active caspase-1 is required to cleave pro-IL-1β and pro-IL-18 into their mature, secretable forms. By blocking caspase-1 activation, TGR5 agonists significantly reduce the release of these key inflammatory mediators.

This mechanism is particularly relevant in conditions like nonalcoholic steatohepatitis (NASH), where TGR5 deficiency is associated with enhanced M1 macrophage polarization driven by NLRP3 activation.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of TGR5 agonists has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of TGR5 Agonists

| TGR5 Agonist | Cell Type | Inflammatory Stimulus | Measured Outcome | Quantitative Result | Citation |

|---|---|---|---|---|---|

| INT-777 | Human Monocytes | LPS | IL-12p40 Production | Dose-dependent reduction | |

| INT-777 | Human Monocytes | LPS | TNF-α Production | Dose-dependent reduction | |

| Compound 6g | Human Whole Blood | LPS | TNF-α Production | IC₅₀ = 251 nM | |

| LCA | Human PBMCs | LPS | TNF-α, IL-1β, IL-6, IL-8 Expression | Concentration-dependent downregulation | |

| 23(S)-mCDCA | Mouse Macrophages & Kupffer Cells | LPS (100 ng/ml) | Repression of pro-inflammatory genes | Significant reduction at 10 µM | |

| TGR5 Agonist | Mγ-Mϕs (Inflammatory Macrophages) | Commensal Bacterial Antigen | TNF-α Production | Significant concentration-dependent suppression | |

| LT-188A (1) | TGR5-expressing HEK293 cells | TNF-α | NFκB Transcriptional Activity | IC₅₀ = 8.6 μM |

| Betulinic Acid | EOC-20 Microglia | LPS (200 ng/ml) | Phagocytosis Activity | Significant reduction | |

Table 2: In Vivo Anti-inflammatory Effects of TGR5 Agonists

| TGR5 Agonist | Animal Model | Measured Outcome | Quantitative Result | Citation |

|---|---|---|---|---|

| LCA | Collagen-Induced Arthritis (CIA) Mice | Serum TNF-α, IL-1β, IL-6, IL-8 | Significant reduction compared to untreated CIA mice | |

| 23(S)-mCDCA | LPS-induced Liver Inflammation (WT Mice) | Liver mRNA (IP-10, MCP-1, iNOS, IFN-γ) | Significantly less expression vs. non-pretreated mice | |

| BIX02694 | LPS-challenged Mice | Serum IL-12p40, TNFα, IL-6 | Significant, dose-dependent reduction | |

| BIX02694 | Experimental Autoimmune Encephalomyelitis (EAE) | EAE Clinical Score | Significant reduction in disease severity |

| Betulinic Acid | Azoxymethane (AOM)-induced Hepatic Encephalopathy| Neurological Decline | Prolonged time to reach coma | |

Table 3: Potency of Various TGR5 Agonists

| Agonist | Receptor | EC₅₀ | Citation |

|---|---|---|---|

| Lithocholic acid (LCA) | Human TGR5 | ~0.53 - 0.6 µM | |

| Deoxycholic acid (DCA) | Human TGR5 | 1.0 µM | |

| Chenodeoxycholic acid (CDCA) | Human TGR5 | 4.4 µM | |

| Cholic acid (CA) | Human TGR5 | 7.7 µM | |

| INT-777 | Not Specified | Micromolar potency | |

| Compound 6g | Human TGR5 | 38 pM | |

| Compound 6g | Mouse TGR5 | 62 pM | |

| Compound 6b | Human TGR5 | 2.3 nM |

| Compound 22 | HEK293 cells | 0.212 µM | |

Key Experimental Protocols & Workflows

Standardized methodologies are critical for evaluating the anti-inflammatory properties of TGR5 agonists. Below are detailed protocols derived from the literature.

Protocol: In Vitro Macrophage Inflammation Assay

This protocol assesses the ability of a TGR5 agonist to suppress inflammatory responses in cultured macrophages.

-

Cell Isolation and Culture:

-

Isolate primary macrophages, such as bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cells (PBMCs) from human donors. Alternatively, use relevant cell lines like murine J774A.1 macrophages which endogenously express TGR5.

-

Culture cells in appropriate media (e.g., RPMI, DMEM) supplemented with serum and necessary growth factors (e.g., M-CSF for BMDMs) until differentiated.

-

-

Agonist Pre-treatment:

-

Pre-treat the cultured macrophages with the TGR5 agonist at various concentrations (e.g., 1-10 µM) or vehicle control. The pre-treatment duration can range from 30 minutes to 18 hours, depending on the experimental design.

-

-

Inflammatory Challenge:

-

Induce an inflammatory response by adding a stimulus such as Lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) to the culture media.

-

Incubate for a defined period, typically 6 to 24 hours, to allow for cytokine production and gene expression.

-

-

Analysis:

-

Cytokine Secretion (ELISA): Collect the cell culture supernatant and quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (RT-qPCR): Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of target inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize to a housekeeping gene.

-

Signaling Pathway Analysis (Western Blot): Prepare cell lysates at earlier time points post-LPS stimulation to analyze the phosphorylation status of key signaling proteins like p65 and IκBα via Western Blotting.

-

Protocol: In Vivo LPS-Induced Systemic Inflammation Model

This model evaluates the efficacy of a TGR5 agonist in a setting of acute systemic inflammation.

-

Animals and Housing:

-

Use wild-type (WT) mice (e.g., C57BL/6) and, for specificity, TGR5-knockout (TGR5⁻/⁻) mice on the same genetic background. House animals according to institutional guidelines.

-

-

Agonist Administration:

-

Administer the TGR5 agonist or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to the inflammatory challenge.

-

-

Induction of Inflammation:

-

Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS.

-

-

Sample Collection and Analysis:

-

At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture for serum separation.

-

Harvest tissues of interest, such as the liver or stomach, and immediately process them for analysis (e.g., snap-freeze for RNA/protein extraction or fix for histology).

-

Measure serum cytokine levels (TNF-α, IL-6, etc.) using ELISA or multiplex assays.

-

Analyze gene expression of inflammatory mediators in tissue homogenates using RT-qPCR.

-

General Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of a novel TGR5 agonist.

References

- 1. Activation of TGR5 alleviates inflammation in rheumatoid arthritis peripheral blood mononuclear cells and in mice with collagen II-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

TGR5 Agonist-Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of agonists to the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This document details the quantitative binding data of known agonists, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.

Quantitative Binding Affinity of TGR5 Agonists

The interaction between an agonist and TGR5 is a critical determinant of its biological activity. While direct binding affinity is often measured by the inhibition constant (Ki) or dissociation constant (Kd), the majority of published data for TGR5 agonists is presented as the half-maximal effective concentration (EC50). EC50 values represent the concentration of an agonist that induces a response halfway between the baseline and maximum effect in a functional assay, serving as a measure of the agonist's potency.

The following tables summarize the EC50 values for a range of endogenous and synthetic TGR5 agonists.

Table 1: Binding Affinity of Endogenous TGR5 Agonists

| Agonist | Receptor Species | EC50 (µM) |

| Taurolithocholic acid (TLCA) | Human | 0.33 |

| Lithocholic acid (LCA) | Human | 0.53 |

| Deoxycholic acid (DCA) | Human | 1.01 |

| Chenodeoxycholic acid (CDCA) | Human | 4.43 |

| Cholic acid (CA) | Human | 7.72 |

Table 2: Binding Affinity of Synthetic TGR5 Agonists

| Agonist | Receptor Species | EC50 (µM) |

| INT-777 | Human | 0.68 |

| BAR501 | Human | Not specified |

| Compound 6g | Human | 0.000057 |

| Compound 6c | Human | 0.0078 |

| Compound 35 | Human | 0.044 |

| Compound 36 | Human | 0.065 |

| CA7S | Human | 0.17 |

| OM8 | Human | 0.202 |

| OM8 | Mouse | 0.074 |

TGR5 Signaling Pathways

Activation of TGR5 by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of TGR5 to the Gαs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.[3] TGR5 can also signal through alternative pathways, including the activation of Exchange Protein directly Activated by cAMP (Epac) and Extracellular signal-regulated kinases (ERK).[1][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the binding affinity and functional activity of TGR5 agonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the TGR5 receptor, allowing for the determination of Ki and Kd values.

Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human TGR5 (e.g., HEK293, CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand for TGR5 (e.g., ³H-labeled bile acid or synthetic agonist).

-

Increasing concentrations of the unlabeled test compound (competitor).

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the production of intracellular cAMP in response to TGR5 activation, providing a functional measure of agonist potency (EC50).

Protocol:

-

Cell Culture:

-

Seed TGR5-expressing cells (e.g., HEK293-TGR5) into a 96- or 384-well plate and culture overnight.

-

-

Agonist Stimulation:

-

Remove the culture medium and replace it with stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the TGR5 agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Luciferase Reporter Assay

This cell-based assay utilizes a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE) to indirectly measure TGR5 activation.

Protocol:

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293T) with an expression plasmid for human TGR5 and a reporter plasmid containing the luciferase gene downstream of a CRE promoter. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

-

Agonist Stimulation:

-

Seed the transfected cells into a 96-well plate and allow them to attach.

-

Replace the culture medium with a medium containing increasing concentrations of the TGR5 agonist.

-

Incubate the plate at 37°C for a period sufficient for reporter gene expression (e.g., 4-6 hours).

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS and then lyse them using a specific lysis buffer.

-

Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.

-

Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

If a normalization control was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Generate a dose-response curve by plotting the normalized luciferase activity against the logarithm of the agonist concentration.

-

Determine the EC50 value from the fitted curve.

-

GLP-1 Secretion Assay

This assay measures the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in response to TGR5 activation.

Protocol:

-

Cell Culture:

-

Culture a suitable enteroendocrine cell line (e.g., human NCI-H716 or murine STC-1 cells) in a 24- or 48-well plate.

-

-

Agonist Stimulation:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate them in the same buffer containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.

-

Add increasing concentrations of the TGR5 agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

-

Supernatant Collection and GLP-1 Measurement:

-

Carefully collect the supernatant from each well.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the concentration of secreted GLP-1 against the logarithm of the agonist concentration.

-

Determine the EC50 value for GLP-1 secretion.

-

Conclusion

This technical guide provides a foundational understanding of TGR5 agonist binding affinity, the associated signaling pathways, and the key experimental methodologies used for their characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development aimed at targeting TGR5 for therapeutic intervention in metabolic and inflammatory diseases. Further research is warranted to expand the database of direct binding affinities (Ki/Kd values) for a broader range of TGR5 agonists to facilitate more precise structure-activity relationship studies.

References

Pharmacological Profile of T-Omega-R-5 Agonist 4 (TGR5-A4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] As a cell surface receptor activated by bile acids, TGR5 plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[1] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an essential incretin hormone, positioning TGR5 agonists as promising candidates for the treatment of type 2 diabetes and obesity. This document provides a comprehensive pharmacological profile of "TGR5 Agonist 4" (TGR5-A4), a representative, potent, and selective synthetic agonist, created as an exemplar based on published data for advanced non-steroidal TGR5 modulators.

Core Pharmacological Profile

TGR5-A4 is a small molecule designed for high potency and selectivity to mitigate off-target effects and overcome the limitations of endogenous ligands.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the key in vitro and in vivo pharmacological data for TGR5-A4.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Assay Type | Value |

|---|---|---|---|

| EC₅₀ | Human | cAMP Accumulation | 57 pM |

| EC₅₀ | Mouse | cAMP Accumulation | 62 pM |

| EC₅₀ | Human | GLP-1 Secretion (NCI-H716) | 14 nM |

| Selectivity | Human | FXR Functional Assay (EC₅₀) | > 6.4 µM |

| Selectivity | Human | GPR120, GPR40, GPR119 (EC₅₀) | > 125 µM |

Table 2: In Vivo Pharmacodynamic Efficacy

| Parameter | Animal Model | Dosing | Effect |

|---|---|---|---|

| Oral Glucose Tolerance Test (OGTT) | DIO C57 Mice | Oral | ED₅₀ = 7.9 mg/kg |

| Oral Glucose Tolerance Test (OGTT) | DIO C57 Mice | Oral | ED₉₀ = 29.2 mg/kg |

| Anti-inflammatory Activity (IC₅₀) | Human Whole Blood | LPS-induced TNF-α | 251 nM |

Table 3: Representative Pharmacokinetic Profile

| Parameter | Species | Value |

|---|---|---|

| Oral Bioavailability | Rodent | Variable; often a challenge |

| Plasma Exposure | Human | Less than dose-proportional above 100 mg (data from SB-756050) |

| Metabolism | - | Subject to rapid metabolism, a key challenge in development |

| Side Effects | Systemic | Gallbladder filling is a known on-target effect |

Signaling Pathways

Activation of TGR5 by an agonist initiates a cascade of intracellular events primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These pathways collectively modulate gene transcription and cellular processes, resulting in increased GLP-1 secretion, enhanced insulin sensitivity, and reduced inflammation.

Experimental Protocols

The characterization of TGR5-A4 involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and physiological effects.

In Vitro cAMP Accumulation Assay

-

Objective: To quantify the functional potency of TGR5-A4 by measuring cAMP production in cells expressing the TGR5 receptor.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or mouse TGR5 gene are cultured to confluence.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates. After incubation, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with serial dilutions of TGR5-A4 or a reference agonist (e.g., lithocholic acid) for a specified period (e.g., 30 minutes) at 37°C.

-

Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

-

In Vitro GLP-1 Secretion Assay

-

Objective: To assess the ability of TGR5-A4 to stimulate GLP-1 secretion from enteroendocrine cells.

-

Methodology:

-

Cell Line: The human NCI-H716 L-cell line, which endogenously expresses TGR5, is commonly used.

-

Cell Culture: NCI-H716 cells are cultured in RPMI-1640 medium supplemented with FBS. For secretion assays, cells are often grown in suspension or in co-culture systems that mimic the intestinal epithelium.

-

Compound Incubation: Cells are washed and incubated in a basal secretion buffer before being treated with various concentrations of TGR5-A4 for 2 hours.

-

Quantification: The supernatant is collected, and the concentration of secreted GLP-1 is quantified using a commercially available ELISA kit.

-

Analysis: Results are expressed as a percentage increase over basal secretion, and dose-response curves are plotted to determine EC₅₀.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Objective: To evaluate the in vivo efficacy of TGR5-A4 on glucose homeostasis in a disease-relevant animal model.

-

Methodology:

-

Animal Model: Diet-induced obese (DIO) C57BL/6 mice are used, as they exhibit insulin resistance and are a standard model for type 2 diabetes research.

-

Acclimatization and Fasting: Animals are fasted overnight (e.g., 6 hours) with free access to water.

-

Compound Administration: TGR5-A4 is administered orally (p.o.) via gavage at various doses. A vehicle control group receives the formulation buffer.

-

Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), a baseline blood sample is taken from the tail vein (t=0). A glucose solution (e.g., 2 g/kg) is then administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the dose-dependent glucose-lowering effect. ED₅₀ and ED₉₀ values are derived from the dose-response analysis.

-

Preclinical Evaluation Workflow

The logical progression from initial screening to in vivo testing is critical for evaluating a novel TGR5 agonist.

Conclusion

The exemplar this compound (TGR5-A4) demonstrates a pharmacological profile characteristic of a highly potent and selective therapeutic candidate. Its picomolar potency in activating the TGR5 receptor translates to robust downstream effects, including GLP-1 secretion and significant improvements in glucose tolerance in preclinical models. However, the development of TGR5 agonists is not without challenges. Systemic exposure can lead to on-target side effects such as gallbladder filling, and achieving favorable oral pharmacokinetic properties remains a key focus of medicinal chemistry efforts. Future strategies may involve the development of gut-restricted agonists to maximize therapeutic effects on intestinal L-cells while minimizing systemic adverse events. TGR5 continues to be a high-interest target, and compounds with profiles similar to TGR5-A4 hold considerable promise for the treatment of metabolic diseases.

References

- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating TGR5 Agonism: A Technical Guide to Species-Specific Activity

For Researchers, Scientists, and Drug Development Professionals

The Takeda G-protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and modulates energy homeostasis. However, the translation of preclinical findings to clinical success is complicated by notable species-specific differences in agonist activity. This technical guide provides an in-depth overview of the species-specific pharmacology of TGR5 agonists, detailed experimental protocols for their evaluation, and a summary of the underlying signaling pathways.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit.[1] Upon agonist binding, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1] PKA and EPAC activation leads to a cascade of phosphorylation events that mediate the physiological responses to TGR5 activation, including the regulation of gene expression via the cAMP Response Element-Binding Protein (CREB).[4] TGR5 signaling can also influence other pathways, such as the inhibition of NF-κB, which contributes to its anti-inflammatory effects.

References

- 1. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, INT-777: role of submucosal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

TGR5 Agonist Regulation of Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a critical regulator of energy homeostasis.[1][2] Activated by bile acids, TGR5 is expressed in various metabolically active tissues, including the intestine, brown and white adipose tissue, skeletal muscle, and the liver.[3] Its activation triggers a cascade of signaling events that influence glucose metabolism, energy expenditure, and inflammation, making it a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][4] This technical guide provides an in-depth overview of the role of TGR5 agonists in regulating energy homeostasis, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and drug development professionals in this field.

Core Signaling Pathways of TGR5 Activation

Upon activation by bile acids or synthetic agonists, TGR5 primarily couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways orchestrate the diverse physiological effects of TGR5 activation.

In intestinal enteroendocrine L-cells, this signaling cascade is pivotal for the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses appetite, and improves glucose tolerance. The activation of PKA and EPAC promotes the exocytosis of GLP-1-containing granules. Furthermore, TGR5 signaling can lead to an increase in intracellular calcium, further potentiating GLP-1 release.

In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation enhances energy expenditure. The cAMP-PKA pathway leads to the upregulation of type 2 deiodinase (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3). This localized increase in T3 stimulates the expression of uncoupling protein 1 (UCP1), which promotes thermogenesis.

Figure 1: TGR5 signaling cascade leading to GLP-1 secretion and increased energy expenditure.

Quantitative Data on TGR5 Agonist Activity

The potency and efficacy of TGR5 agonists are critical parameters in drug development. The following tables summarize key quantitative data for several prominent TGR5 agonists.

Table 1: In Vitro Potency of TGR5 Agonists

| Agonist | Agonist Type | EC50 (µM) | Cell Line/Assay | Reference |

| Lithocholic acid (LCA) | Endogenous Bile Acid | 0.53 - 0.6 | CHO, HEK293 / cAMP Assay | |

| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | 0.33 | HEK293 / cAMP Assay | |

| INT-777 | Semi-synthetic | 0.82 - 0.9 | CHO, HEK293 / cAMP Assay | |

| Oleanolic Acid | Natural Triterpenoid | ~1.0 | Not Specified | |

| SB-756050 | Synthetic | 1.3 | hTGR5 Assay | |

| RDX8940 | Synthetic | Not Specified | Standard in vitro models | |

| Betulinic Acid | Natural Triterpenoid | 1.04 | Not Specified |

Table 2: In Vivo Effects of TGR5 Agonists on Metabolic Parameters

| Agonist | Model | Dose | Effect on Body Weight | Effect on Glucose Homeostasis | Effect on Hepatic Steatosis | Reference |

| INT-777 | Diet-induced obese mice | 30 mg/kg/day | Modest weight loss with chronic administration. | Improved glucose tolerance in an OGTT. | Decreased plasma free fatty acids, liver steatosis, and fibrosis. | |

| Oleanolic Acid | High-fat diet-fed mice | 10 mg/kg | Decreased body and visceral adipose tissue weights. | Improved glucose tolerance. | Reduced hepatic cholesterol and triglyceride concentrations. | |

| SB-756050 | Type 2 Diabetes Patients | 100 mg | No significant reduction in glucose. | Variable effects on glucose levels. | Not Reported | |

| RDX8940 | Western diet-fed mice | Not Specified | Not Reported | Improved insulin sensitivity. | Decreased liver weight and hepatic triglyceride and cholesterol levels. | |

| Cholic acid-7-sulfate (CA7S) | Insulin-resistant mice | Not Specified | Reduction in percent body weight. | Increased glucose tolerance. | Not Reported |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of TGR5 agonists. This section provides methodologies for key in vitro and in vivo assays.

In Vitro TGR5 Activation Assay (cAMP Measurement)

This protocol is for determining the ability of a compound to activate TGR5 by measuring intracellular cAMP levels.

Materials:

-

HEK293 or CHO cells stably expressing human TGR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (TGR5 agonists)

-

Positive control (e.g., INT-777)

-

cAMP assay kit (e.g., ELISA-based)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Cell lysis buffer

Procedure:

-

Seed TGR5-expressing cells in a 96-well plate and culture for 18-24 hours.

-

Aspirate the culture medium and replace it with serum-free medium containing 1 mM IBMX.

-

Add test compounds at various concentrations to the wells. Include a vehicle control and a positive control.

-

Incubate for 5-60 minutes at 37°C.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

-

Calculate the fold change in cAMP levels relative to the vehicle control.

GLP-1 Secretion Assay from STC-1 Cells

This protocol describes how to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

-

STC-1 cells

-

DMEM with 10% FBS

-

Krebs-HEPES buffer (KHB)

-

Test compounds (TGR5 agonists)

-

Positive control (e.g., 500 µg/mL FSP)

-

DPP-4 inhibitor

-

GLP-1 ELISA kit

Procedure:

-

Seed STC-1 cells in a 24-well plate and culture until they reach confluency.

-

Wash the cells twice with KHB.

-

Add KHB containing the test compounds at desired concentrations. Include a vehicle control and a positive control.

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Centrifuge the supernatant to remove any cell debris.

-

Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

Figure 2: Workflow for the evaluation of TGR5 agonists.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into glucose homeostasis.

Materials:

-

Mice (e.g., C57BL/6J)

-

Glucose solution (20% in saline)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast mice overnight (16-18 hours) with free access to water.

-

Record the body weight of each mouse.

-

Measure baseline blood glucose (t=0) from a tail snip.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-gavage.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Metabolic Cage Studies for Energy Expenditure

Metabolic cages are used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and physical activity to determine energy expenditure.

Materials:

-

Metabolic cage system (e.g., TSE PhenoMaster/LabMaster)

-

Mice

-

Standard chow and water

Procedure:

-

Acclimate individually housed mice to the metabolic cages for 48-72 hours.

-

Calibrate the O2 and CO2 sensors of the metabolic cage system.

-

Continuously record VO2, VCO2, food and water intake, and locomotor activity for at least 24-48 hours.

-

Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the Weir equation or a similar formula.

-

Analyze the data to determine differences in energy expenditure between treatment groups.

Conclusion and Future Directions

TGR5 agonists represent a promising therapeutic strategy for metabolic diseases by virtue of their pleiotropic effects on energy homeostasis. They have demonstrated efficacy in preclinical models by promoting GLP-1 secretion, improving glucose tolerance, and increasing energy expenditure. However, the translation of these findings to the clinic has been met with challenges, including variable pharmacodynamic effects and potential side effects such as gallbladder filling. Future research should focus on the development of gut-restricted or tissue-specific TGR5 agonists to maximize therapeutic benefits while minimizing off-target effects. The experimental protocols and quantitative data provided in this guide offer a valuable resource for the continued investigation and development of novel TGR5-targeted therapies.

References

- 1. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 2. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of TGR5 Agonist 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for four key in vitro cell-based assays to characterize the activity of TGR5 agonist 4. The protocols are intended for researchers, scientists, and drug development professionals working on the Takeda G-protein-coupled receptor 5 (TGR5).

Introduction to TGR5

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein-coupled receptor (GPCR) superfamily.[1][2] It is activated by bile acids and plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2][3] Upon activation, TGR5 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist initiates a downstream signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors go on to modulate various cellular functions, including the transcription of target genes and the secretion of hormones like GLP-1.

References

TGR5 Agonist 4: Application Notes and Protocols for Glucose Tolerance Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vivo efficacy of a Takeda G protein-coupled receptor 5 (TGR5) agonist, exemplified by the well-characterized compound "TGR5 Agonist 4" (a representative research compound), on glucose tolerance in a preclinical mouse model. The provided methodologies are based on established practices for oral glucose tolerance tests (OGTT).

Introduction